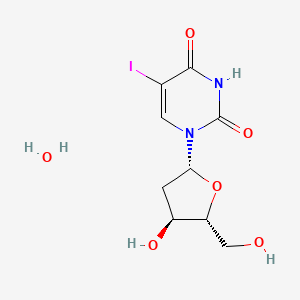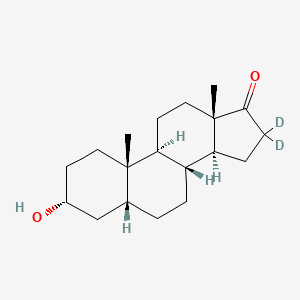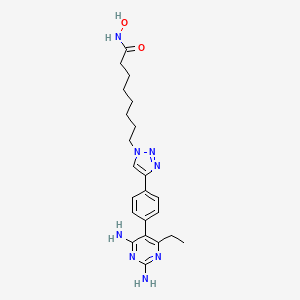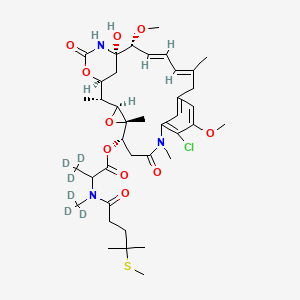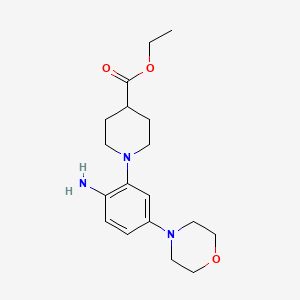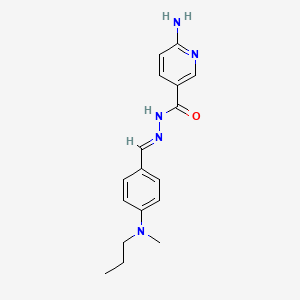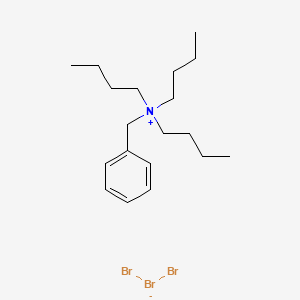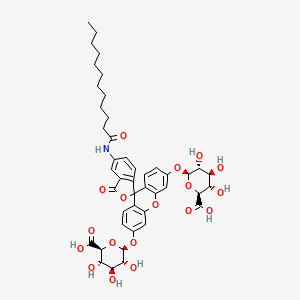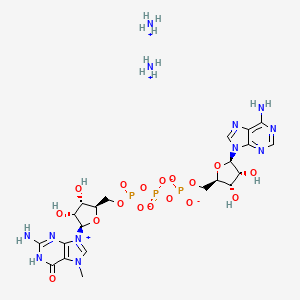
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium: is a dinucleotide cap analog used primarily in the field of RNA transcription. This compound is a modified form of guanosine and adenosine, where the guanosine is methylated at the N7 position and linked to adenosine via a triphosphate bridge. It is known for its role in enhancing the stability and translation efficiency of RNA molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves the methylation of guanosine at the N7 position followed by the formation of a triphosphate bridge with adenosine. The methylation is typically achieved using methyl iodide or methyl sulfate under mild conditions. The triphosphate bridge is formed using phosphorylating agents such as phosphorus oxychloride (POCl3) or pyrophosphate in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers that can handle the complex multi-step reactions. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The methyl group at the N7 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include various methylated and substituted derivatives of the original compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in the synthesis of RNA molecules and as a tool for studying RNA structure and function.
Biology: Plays a crucial role in the study of mRNA capping and its effects on RNA stability and translation.
Industry: Employed in the production of synthetic RNA for research and therapeutic purposes.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural cap structure found at the 5’ end of eukaryotic mRNA. This cap structure is essential for the stability, processing, and translation of mRNA. N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium binds to the cap-binding proteins and enhances the translation efficiency of the mRNA, leading to increased protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N7-Methyl-guanosine-5’-triphosphate-5’-cytidine diammonium
- N7-Methyl-guanosine-5’-triphosphate-5’-uridine diammonium
- N7-Methyl-guanosine-5’-triphosphate-5’-guanosine diammonium
Uniqueness
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is unique due to its specific methylation at the N7 position and its ability to form a stable triphosphate bridge with adenosine. This unique structure allows it to effectively mimic the natural mRNA cap and enhance RNA stability and translation efficiency .
Propiedades
Fórmula molecular |
C21H35N12O17P3 |
|---|---|
Peso molecular |
820.5 g/mol |
Nombre IUPAC |
diazanium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3.2H3N/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30;;/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
Clave InChI |
VDIIAVSSPGYJCD-VEQUCWRQSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+] |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


